

Comprehensive Guide to Alkylation using (3-(Chloromethyl)phenyl)(morpholino)methanone

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Compound of Interest

Compound Name:	(3-(Chloromethyl)phenyl) (morpholino)methanone
CAS No.:	1094300-44-3
Cat. No.:	B2657519

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CAS Number: 1094300-44-3 Molecular Formula:

Molecular Weight: 239.70 g/mol Synonyms: 3-(Chloromethyl)benzoyl morpholine; methanone[1]

Introduction & Chemical Utility[2]

(3-(Chloromethyl)phenyl)(morpholino)methanone is a versatile electrophilic building block widely employed in medicinal chemistry and lead optimization. Its structural value lies in the dual-functionality it imparts to a target molecule:

- **Electrophilic "Warhead":** The chloromethyl group (benzyl chloride) serves as a highly reactive handle for alkylation, allowing facile conjugation with nucleophiles (amines, phenols, thiols).
- **Physicochemical Modulator:** The morpholine amide moiety is a polar, non-ionizable group that significantly enhances aqueous solubility and metabolic stability compared to simple

phenyl or alkyl linkers. It often acts as a solvent-exposed solubilizing group in protein-ligand interactions.

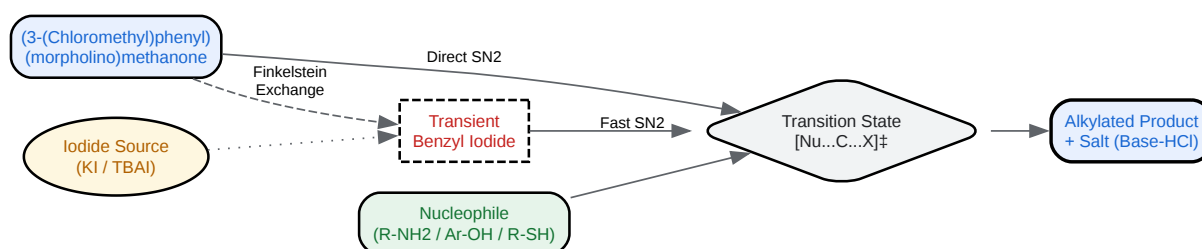
This Application Note provides validated protocols for using this reagent to introduce the 3-(morpholine-4-carbonyl)benzyl motif into drug scaffolds.

Mechanistic Principles

The alkylation proceeds via a classic Bimolecular Nucleophilic Substitution (S_N2).

- **Electronic Effects:** The carbonyl group at the meta position is electron-withdrawing. While this slightly deactivates the aromatic ring, it does not significantly impede the reactivity of the benzylic carbon.
- **Catalysis:** The reaction is frequently accelerated by the addition of iodide ions (e.g., KI or TBAI). This generates a transient, highly reactive benzyl iodide intermediate (Finkelstein reaction), which reacts faster with the nucleophile than the chloride.

Reaction Mechanism Visualization



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Figure 1: Mechanistic pathway showing both direct displacement and iodide-catalyzed activation.

Critical Experimental Considerations

Solvent Selection Table

The choice of solvent is critical to balance solubility of the morpholine reagent and the nucleophile.

Solvent	Polarity	Suitability	Notes
DMF / DMA	High	Excellent	Universal solvent for polar nucleophiles; difficult to remove.
Acetonitrile (MeCN)	Med-High	Ideal	Good balance; easy workup; supports inorganic bases ().
DCM / DCE	Low	Good	Best for organic bases (, DIPEA); poor for inorganic salts.
Acetone/MEK	Medium	Good	Standard for Finkelstein conditions; requires reflux.
Ethanol	High	Moderate	Risk of solvolysis (formation of ethyl ether byproduct) if heated too long.

Base Selection[3]

- Inorganic Carbonates (

,

): Preferred for phenols and less reactive amines.

is superior for sterically hindered nucleophiles due to the "Cesium Effect."

- Organic Amines (DIPEA,): Preferred for highly reactive amines or when solubility in DCM is required.
- Hydrides (NaH): Only required for very weak nucleophiles (e.g., amides, sulfonamides).

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Target: Synthesis of Tertiary Amines for Library Generation.

Reagents:

- Amine substrate (1.0 equiv)
- **(3-(Chloromethyl)phenyl)(morpholino)methanone** (1.1 – 1.2 equiv)
- Potassium Carbonate () (2.0 equiv) or DIPEA (2.5 equiv)
- Potassium Iodide (KI) (0.1 equiv) - Optional catalyst
- Solvent: Acetonitrile (MeCN) or DMF

Procedure:

- Dissolution: In a reaction vial, dissolve the amine substrate in MeCN (concentration ~0.1 – 0.2 M).
- Base Addition: Add (anhydrous). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.
- Activation: Add KI (10 mol%). This is crucial if the reaction is sluggish.
- Reagent Addition: Add **(3-(Chloromethyl)phenyl)(morpholino)methanone**.
- Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS (Look for M+204 mass shift).

- Workup:
 - Filtration: Filter off inorganic solids.
 - Evaporation: Concentrate the filtrate.
 - Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC.

Protocol B: O-Alkylation of Phenols

Target: Ether-linked scaffolds.[\[2\]](#)

Reagents:

- Phenolic substrate (1.0 equiv)
- Reagent (1.1 equiv)
- Cesium Carbonate (
) (1.5 equiv)
- Solvent: DMF or Acetone

Procedure:

- Deprotonation: Combine the phenol and

in DMF. Stir at room temperature for 15 minutes to ensure phenoxide formation.
- Alkylation: Add **(3-(Chloromethyl)phenyl)(morpholino)methanone**.
- Heating: Heat to 80°C for 2–6 hours.
 - Note: Phenols are generally less nucleophilic than amines; higher heat is often required.
- Quench: Pour the mixture into water/brine and extract with Ethyl Acetate.
- Purification: Silica gel chromatography.

Protocol C: S-Alkylation of Thiols

Target: Thioether formation.

Reagents:

- Thiol substrate (1.0 equiv)
- Reagent (1.05 equiv)
- Triethylamine (
) (1.2 equiv)
- Solvent: DCM or THF

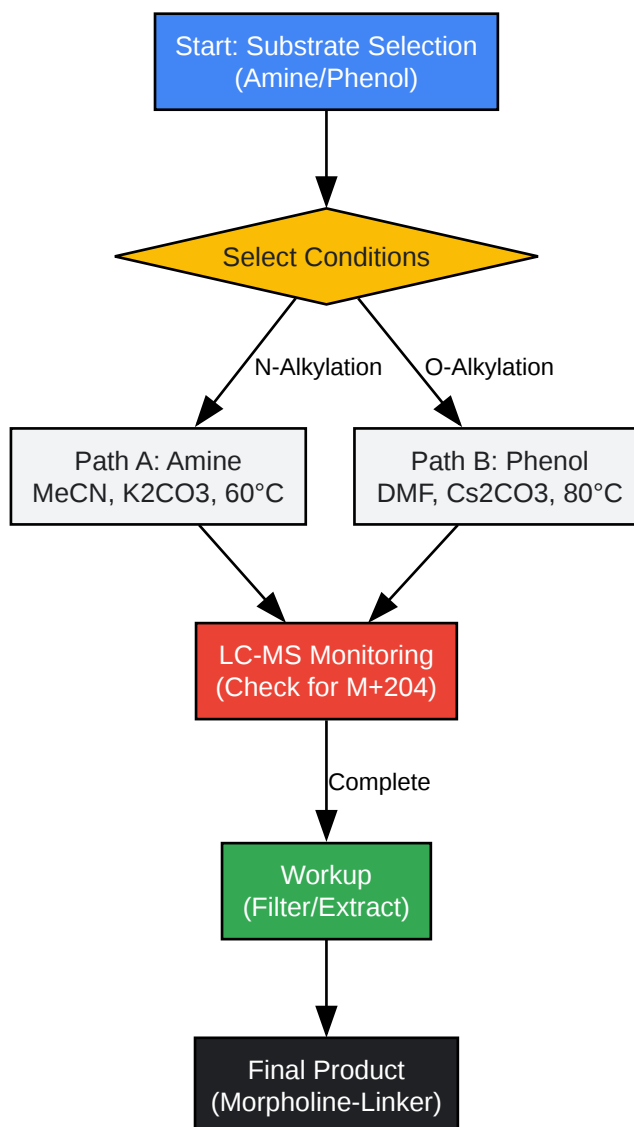
Procedure:

- Cooling: Thiols are highly reactive. Cool the solution of thiol and base in DCM to 0°C.
- Addition: Add the alkylating reagent slowly.
- Reaction: Allow to warm to room temperature. Reaction is usually complete within 1 hour.
- Workup: Wash with dilute citric acid (to remove base) and brine.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Conversion	Poor Nucleophilicity	Add KI (0.5 equiv) or switch to /DMF. Increase Temp to 90°C.
Hydrolysis Byproduct	Wet Solvent	The chloromethyl group hydrolyzed to benzyl alcohol. Use anhydrous solvents and molecular sieves.
Dimerization	Bis-alkylation	Only occurs if the substrate has two nucleophilic sites. Use excess substrate or protect one site.
Reagent Instability	Storage	Benzyl chlorides degrade with moisture. Store under Nitrogen at 4°C.

Workflow Diagram: Parallel Synthesis



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Figure 2: Decision tree for parallel synthesis workflows.

Safety & Handling

- Lachrymator: Benzyl chlorides are potent lachrymators (tear agents).[3] Always handle in a functioning fume hood.
- Skin Irritant: Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

- Storage: Moisture sensitive. Hydrolysis produces HCl gas, which can pressurize sealed vials. Store in a desiccator.

References

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